Rubitecan

Catalog No.
S548638
CAS No.
91421-42-0
M.F
C20H15N3O6
M. Wt
393.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rubitecan

CAS Number

91421-42-0

Product Name

Rubitecan

IUPAC Name

(19S)-19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Molecular Formula

C20H15N3O6

Molecular Weight

393.3 g/mol

InChI

InChI=1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1

InChI Key

VHXNKPBCCMUMSW-FQEVSTJZSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

RFS 2000; RFS-2000; RFS2000; Abbreviation: 9NC. 9-nitro-camptothecin; 9-nitro-CPT; nitrocamptothecin. US brand names: Camptogen; Orathecin.

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O

Description

The exact mass of the compound Rubitecan is 393.09609 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Application in Entomology

Application in Oncology

Application in Pharmacology

Application in Pancreatic Cancer Treatment

Application in Pharmacokinetics

Application in Synthesis

Application in Vector Control

Rubitecan, also known as 9-nitrocamptothecin, is a semisynthetic derivative of camptothecin, a compound originally derived from the bark and leaves of the Chinese tree Camptotheca acuminata. It is classified as a topoisomerase I inhibitor, which means it interferes with the enzyme responsible for unwinding DNA during replication. This action ultimately disrupts the process of tumor growth by preventing cancer cells from properly replicating their genetic material .

The chemical formula of Rubitecan is C20H15N3O6, and it possesses a unique structure that contributes to its biological activity. The compound has garnered attention due to its potential as an anticancer agent, particularly in treating various solid tumors .

  • Toxicity: Rubitecan exhibits cytotoxic effects, meaning it can be toxic to both cancer and healthy cells []. Clinical trials have reported side effects like nausea, diarrhea, and fatigue [].
  • Flammability: No data publicly available on flammability.
  • Reactivity: Can undergo decomposition at physiological pH [].

Rubitecan's primary mechanism of action involves the inhibition of DNA topoisomerase I. This enzyme plays a crucial role in managing DNA supercoiling and unwinding during replication. When Rubitecan binds to the enzyme-DNA complex, it stabilizes the cleavable complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA breaks and ultimately triggers apoptosis in cancer cells .

The following chemical reaction can be summarized:

  • Binding to Topoisomerase I:
    • Rubitecan interacts with the topoisomerase I-DNA complex.
    • This interaction stabilizes the cleaved state of DNA.
    • Result: Inhibition of DNA re-ligation and accumulation of DNA damage.

Rubitecan exhibits significant antitumor activity due to its ability to induce DNA damage in cancer cells. Its effectiveness has been demonstrated against various types of tumors, including colorectal, lung, and ovarian cancers. The compound's oral bioavailability makes it a convenient option for administration compared to other chemotherapeutic agents that require intravenous delivery .

In preclinical studies, Rubitecan has shown enhanced efficacy compared to its parent compound, camptothecin, particularly in overcoming drug resistance mechanisms commonly observed in cancer therapy .

Rubitecan is synthesized through a nitration process applied to camptothecin. The synthesis involves the following steps:

  • Starting Material: Camptothecin is obtained from natural sources or synthesized.
  • Nitration Reaction: Camptothecin undergoes nitration using a mixture of nitric acid and sulfuric acid.
  • Purification: The resulting 9-nitrocamptothecin is purified through recrystallization or chromatography techniques.

This synthetic approach allows for the production of Rubitecan with specific modifications that enhance its pharmacological properties while retaining the core structure responsible for its biological activity .

Studies have shown that Rubitecan interacts with several biological pathways and compounds:

  • Drug Interactions: It may interact with other anticancer agents, potentially enhancing or diminishing their effects.
  • Metabolic Pathways: Investigations into how Rubitecan is metabolized have revealed interactions with liver enzymes that could influence its pharmacokinetics and toxicity profiles .

Understanding these interactions is crucial for optimizing treatment strategies involving Rubitecan.

Several compounds share structural similarities or mechanisms of action with Rubitecan. Below are some notable examples:

Compound NameStructure TypeMechanism of ActionUnique Features
CamptothecinNatural AlkaloidTopoisomerase I inhibitorOriginal compound; limited solubility
IrinotecanSemisyntheticTopoisomerase I inhibitorProdrug form; converted to active metabolite
TopotecanSemisyntheticTopoisomerase I inhibitorAdministered intravenously; used for ovarian cancer
EtoposideSemisyntheticTopoisomerase II inhibitorDifferent target enzyme; used for testicular cancer

Rubitecan's uniqueness lies in its enhanced oral bioavailability and improved potency against resistant cancer cell lines compared to these similar compounds. Its specific nitration modification also contributes to its distinct pharmacological profile .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

393.09608521 g/mol

Monoisotopic Mass

393.09608521 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H19C446XXB

Drug Indication

Investigated for use/treatment in pancreatic cancer, leukemia (unspecified), melanoma, ovarian cancer, and cancer/tumors (unspecified).

Pharmacology

Rubitecan is a semisynthetic agent related to camptothecin with potent antitumor and antiviral properties. Rubitecan binds to and inhibits the enzyme topoisomerase I and induces protein-linked DNA single-strand breaks, thereby blocking DNA and RNA synthesis in dividing cells; this agent also prevents repair of reversible single-strand DNA breaks. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

Rubitecan prevents DNA from unwinding during replication via DNA topoisomerase 1, therefore interfering with tumor growth.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP1 [HSA:7150] [KO:K03163]

Other CAS

91421-42-0

Wikipedia

Rubitecan

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1: Caponigro F, Cartenì G, Droz JP, Milano A, Davis WB, Pollard P. Phase II study of rubitecan in recurrent or metastatic head and neck cancer. Cancer Chemother Pharmacol. 2008 Jul;62(2):209-14. Epub 2007 Sep 19. PubMed PMID: 17882418.
2: Patel H, Stoller R, Auber M, Potter D, Cai C, Zamboni W, Kiefer G, Matin K, Schmotzer A, Ramanathan RK. Phase II study of rubitecan, an oral camptothecin in patients with advanced colorectal cancer who have failed previous 5-fluorouracil based chemotherapy. Invest New Drugs. 2006 Jul;24(4):359-63. PubMed PMID: 16525767.
3: Clark JW. Rubitecan. Expert Opin Investig Drugs. 2006 Jan;15(1):71-9. Review. PubMed PMID: 16370935.
4: Chedid S, Rivera E, Frye DK, Ibrahim N, Esteva F, Valero V, Hortobagyi G, Mettinger KL, Cristofanilli M. Minimal clinical benefit of single agent Orathecin (Rubitecan) in heavily pretreated metastatic breast cancer. Cancer Chemother Pharmacol. 2006 Apr;57(4):540-4. Epub 2005 Sep 29. PubMed PMID: 16193332.
5: Baka S, Ranson M, Lorigan P, Danson S, Linton K, Hoogendam I, Mettinger K, Thatcher N. A phase II trial with RFS2000 (rubitecan) in patients with advanced non-small cell lung cancer. Eur J Cancer. 2005 Jul;41(11):1547-50. PubMed PMID: 16026691.
6: Burris HA 3rd, Rivkin S, Reynolds R, Harris J, Wax A, Gerstein H, Mettinger KL, Staddon A. Phase II trial of oral rubitecan in previously treated pancreatic cancer patients. Oncologist. 2005 Mar;10(3):183-90. PubMed PMID: 15793221.
7: Rubitecan: 9-NC, 9-Nitro-20(S)-camptothecin, 9-nitro-camptothecin, 9-nitrocamptothecin, RFS 2000, RFS2000. Drugs R D. 2004;5(5):305-11. PubMed PMID: 15357630.
8: Schoemaker NE, Mathôt RA, Schöffski P, Rosing H, Schellens JH, Beijnen JH. Development of an optimal pharmacokinetic sampling schedule for rubitecan administered orally in a daily times five schedule. Cancer Chemother Pharmacol. 2002 Dec;50(6):514-7. Epub 2002 Nov 5. PubMed PMID: 12451480.
9: Fracasso PM, Rader JS, Govindan R, Herzog TJ, Arquette MA, Denes A, Mutch DG, Picus J, Tan BR, Fears CL, Goodner SA, Sun SL. Phase I study of rubitecan and gemcitabine in patients with advanced malignancies. Ann Oncol. 2002 Nov;13(11):1819-25. PubMed PMID: 12419757.
10: Sands H, Mishra A, Stoeckler JD, Hollister B, Chen SF. Preclinical activity of an i.v. formulation of rubitecan in IDD-P against human solid tumor xenografts. Anticancer Drugs. 2002 Oct;13(9):965-75. PubMed PMID: 12394260.
11: Schöffski P, Herr A, Vermorken JB, Van den Brande J, Beijnen JH, Rosing H, Volk J, Ganser A, Adank S, Botma HJ, Wanders J. Clinical phase II study and pharmacological evaluation of rubitecan in non-pretreated patients with metastatic colorectal cancer-significant effect of food intake on the bioavailability of the oral camptothecin analogue. Eur J Cancer. 2002 Apr;38(6):807-13. PubMed PMID: 11937315.
12: Giovanella BC, Stehlin JS, Hinz HR, Kozielski AJ, Harris NJ, Vardeman DM. Preclinical evaluation of the anticancer activity and toxicity of 9-nitro-20(S)-camptothecin (Rubitecan). Int J Oncol. 2002 Jan;20(1):81-8. PubMed PMID: 11743646.
13: Kemp KR, Liehr JG, Giovanella B. Combined radiation and 9-nitrocamptothecin (rubitecan) in the treatment of locally advanced pancreatic cancer. Ann N Y Acad Sci. 2000;922:320-3. PubMed PMID: 11193912.

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